N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide
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Overview
Description
The compound “N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . Attached to this furan ring is a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached . The molecule also contains an amide group, which consists of a carbonyl group (a carbon atom double-bonded to an oxygen atom) adjacent to a nitrogen atom .
Physical And Chemical Properties Analysis
Again, without specific information, we can only make general predictions. The compound is likely to be solid at room temperature, and due to the presence of polar groups, it might have some degree of solubility in polar solvents .Scientific Research Applications
Fluorescent Chemosensors
Phenoxazine-based fluorescent chemosensors, including structures related to N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide, have been developed for the discriminative detection of Cd2+ and CN− ions. These chemosensors show promise in bio-imaging applications within live cells and zebrafish larvae, demonstrating high sensitivity and specificity under fluorescence spectroscopy. Such sensors are crucial for monitoring environmental and biological systems due to their low detection limits which are significantly lower than World Health Organization guidelines (Ravichandiran et al., 2020).
Polymerization and Material Science
The furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides represent a sustainable alternative to traditional polyphthalamides. Such materials are produced via enzymatic polymerization, offering a green pathway for synthesizing high-performance materials with potential commercial applications. These biobased polymers exhibit comparable thermal properties to their petroleum-based counterparts, underscoring their relevance in the development of sustainable material science (Jiang et al., 2015).
Fluorescent Crosslinked Aromatic Polyamides
New fluorescent crosslinked aromatic polyamides containing phenylen, thiophene, and furane groups have been synthesized. These materials show potential for application in heat-sensitive devices due to their high emission fluorescence, which can be activated or quenched by a heating process. The crosslinking of vinyl bonds significantly influences the fluorescence process, offering innovative avenues for material applications in various technological fields (Sánchez et al., 2015).
PET Imaging and Neuroinflammation
Furan-carboxamide derivatives, including those structurally related to this compound, have been explored as ligands for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. These studies are crucial for understanding the role of microglia in neurodegenerative diseases and offer a noninvasive tool for monitoring neuroinflammation in vivo (Lee et al., 2022).
Antiviral Applications
Furan-carboxamide derivatives have also been identified as potent inhibitors of the lethal H5N1 influenza A virus. These compounds, through systematic structure-activity relationship studies, demonstrate significant anti-influenza activity. This discovery opens new avenues for antiviral drug development, especially in combatting highly pathogenic strains of influenza viruses (Yongshi et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-2-14(17)16-9-10-7-8-13(18-10)11-5-3-4-6-12(11)15/h2-8H,1,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTSDFDDSIKLCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(O1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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